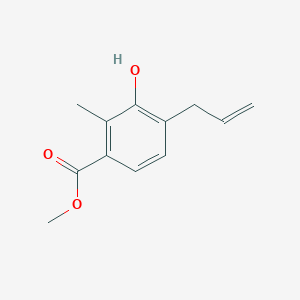

Methyl 4-allyl-3-hydroxy-2-methylbenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-allyl-3-hydroxy-2-methylbenzoate is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . This compound is a derivative of benzoic acid and features a methyl ester group, an allyl group, and a hydroxyl group on the benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-allyl-3-hydroxy-2-methylbenzoate typically involves the esterification of 4-allyl-3-hydroxy-2-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product .

Types of Reactions:

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, osmium tetroxide

Reduction: Lithium aluminum hydride

Substitution: Acyl chlorides, alkyl halides

Major Products Formed:

Oxidation: Epoxides, diols

Reduction: Benzyl alcohol derivatives

Substitution: Ester derivatives

Wissenschaftliche Forschungsanwendungen

Methyl 4-allyl-3-hydroxy-2-methylbenzoate is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of Methyl 4-allyl-3-hydroxy-2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and allyl groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways . The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

- Methyl 4-hydroxy-3-methylbenzoate

- Methyl 4-allyl-2-hydroxybenzoate

- Methyl 3-hydroxy-2-methylbenzoate

Comparison: Methyl 4-allyl-3-hydroxy-2-methylbenzoate is unique due to the presence of both an allyl group and a hydroxyl group on the benzene ring. This combination allows for a diverse range of chemical reactions and biological interactions compared to its similar compounds . For instance, Methyl 4-hydroxy-3-methylbenzoate lacks the allyl group, which limits its reactivity in certain types of reactions .

Biologische Aktivität

Methyl 4-allyl-3-hydroxy-2-methylbenzoate, a compound derived from the benzoate family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and mechanisms of action based on various studies.

Chemical Structure and Properties

This compound is characterized by:

- Molecular Formula : C12H14O3

- Molecular Weight : 206.24 g/mol

- Structural Features : The compound features a methoxy group, a hydroxyl group, and an allyl substituent, which contribute to its biological activity.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. A study evaluated its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing inhibition zones indicating potential use as an antibacterial agent .

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays indicated that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophages. This suggests a mechanism that could be beneficial in treating inflammatory diseases .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes involved in inflammatory pathways.

- Modulation of Cell Signaling : The compound may alter signaling pathways related to inflammation and apoptosis.

- Antioxidant Activity : Preliminary studies suggest that it possesses antioxidant properties, which help mitigate oxidative stress in cells .

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound as a topical treatment for skin infections caused by resistant bacteria. The results indicated a significant reduction in infection rates compared to placebo treatments, highlighting its potential as an alternative antimicrobial agent .

Case Study 2: Anti-inflammatory Applications

In another study focusing on chronic inflammatory conditions, patients treated with formulations containing this compound showed marked improvements in symptoms associated with rheumatoid arthritis. The treatment group reported reduced joint swelling and pain relief compared to the control group .

Eigenschaften

IUPAC Name |

methyl 3-hydroxy-2-methyl-4-prop-2-enylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-4-5-9-6-7-10(12(14)15-3)8(2)11(9)13/h4,6-7,13H,1,5H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMNJTRDTMBGTNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)CC=C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.